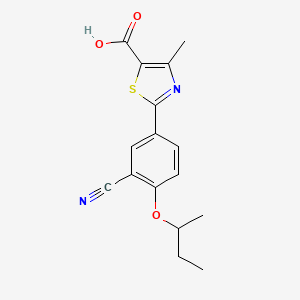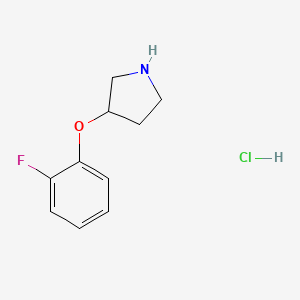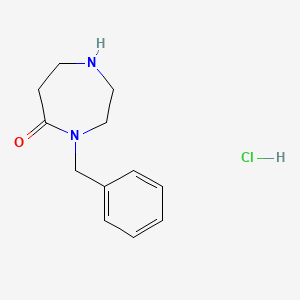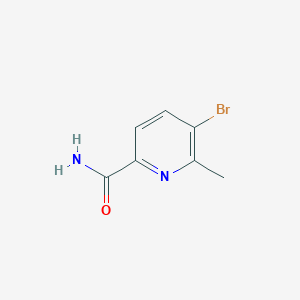![molecular formula C8H7NO2S B1444637 3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione CAS No. 1356016-32-4](/img/structure/B1444637.png)
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Übersicht
Beschreibung
The compound “3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione” belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of a similar compound, 7-Methylthieno[3,2-b]pyridine, has been reported . Its InChI code is 1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 7-Methylthieno[3,2-b]pyridine, have been reported . It has a molecular weight of 149.22, and it’s stored at +4C. It’s a colorless to tan liquid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Combinatorial Synthesis of Derivatives : A method for the synthesis of thiopyrano[3,4-b]pyridin-5(4H)-one and related derivatives, offering operational simplicity and efficient yields, was developed using a one-pot multicomponent reaction involving aromatic aldehyde and 2H-thiopyran-3,5(4H,6H)-dione (Yao, Wang, Jiang, & Tu, 2010).
Synthesis of Phenothiazine Derivatives : A novel method to create 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was reported. This process involved converting diacetyl-3-hydroxyphenothiazine into benzoyloxy esters and then into 1,3-diones, which were finally cyclized into pyranophenothiazines (Bansode & Meshram, 2011).
Photosensitized Oxygenation : Studies on the photosensitized oxygenation of 3-and 6-substituted 2-pyridones showed the formation of 3-substituted pyridine-2, 6-diones and 6-substituted pyridine-2, 3-diones, likely derived from intermediate endoperoxides (Sato, Ikeda, & Kanaoka, 1987).
Microwave-Assisted Synthesis of Isothiazolopyridine : The use of both conventional and modern microwave techniques in the synthesis of isothiazolopyridines and related compounds was explored. This method provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).
Biological and Pharmaceutical Applications
Synthesis of Fluorescence Probes : The synthesis of various bicyclic pyridinones and tricyclic morpholinopyrones, and their potential use as fluorescence probes for tracing biological pathways was investigated. These compounds showed longer absorption and emission wavelengths compared to standard fluorescence markers (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).
Antimicrobial Activity : The synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives demonstrated moderate antimicrobial activity against various bacterial strains. It showed promising results against P. aeruginosa, with a lower minimum inhibitory concentration (MIC) value than the reference drug streptomycin (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Material Science and Electronics
- Polymer Solar Cells : The development of D–A copolymers P1 and P2, which included a lactam acceptor unit derived from 3-methylthieno[3,2-b]pyridine, was studied. These copolymers were used in solar cells, with one variant achieving a power conversion efficiency (PCE) of 6.76% (Lu, Qian, Cao, Feng, Du, & Ding, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQDELKWADFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)



![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)



![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)